molecular formula C26H39NNa2O7S B13409459 N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt

N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt

Cat. No.: B13409459
M. Wt: 555.6 g/mol
InChI Key: HWYYBUYSTQVDPS-ALFUYMMOSA-L
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Description

N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt is a complex organic compound with the molecular formula C26H39NNa2O7S and a molecular weight of 555.635 . This compound is known for its unique structure, which includes a sulfooxy group attached to a cholestene backbone, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt typically involves multiple steps, starting from a suitable cholestene derivative. The key steps include:

    Oxidation: Introduction of the oxo group at the 24th position.

    Sulfonation: Addition of the sulfooxy group at the 3rd position.

    Glycine Conjugation: Attachment of glycine to the 24th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the molecule.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference material in analytical chemistry for the study of steroid derivatives.

    Biology: Investigated for its role in cellular processes and as a potential biomarker.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structure.

    Industry: Utilized in the development of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt involves its interaction with specific molecular targets and pathways. The sulfooxy group plays a crucial role in its biological activity, potentially affecting enzyme function and cellular signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine-13C2,15N Disodium Salt: A labeled variant used in isotopic studies.

    Cholesteryl Sulfate: Another sulfooxy-containing steroid with different biological properties.

Uniqueness

N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C26H39NNa2O7S

Molecular Weight

555.6 g/mol

IUPAC Name

disodium;2-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H41NO7S.2Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;;/h5,16,18-22H,4,6-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/t16-,18+,19+,20-,21+,22+,25+,26-;;/m1../s1

InChI Key

HWYYBUYSTQVDPS-ALFUYMMOSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]

Origin of Product

United States

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